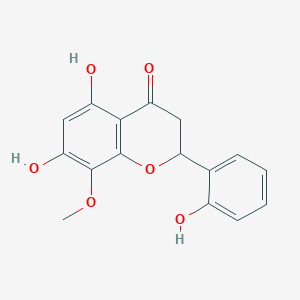

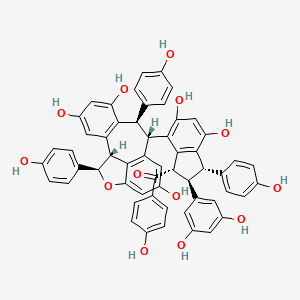

2',5,7-Trihydroxy-8-methoxyflavanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of flavanones related to 2',5,7-Trihydroxy-8-methoxyflavanone has been explored in various studies. For instance, the synthesis of 2',3',4,4',6'-Pentahydroxychalcone, an aglycone of carthamin, was achieved through the demethoxymethylation of its pentakis(methoxymethoxy) derivative. This compound was further isomerized into tetrahydroxyflavanones, which are structurally similar to the compound of interest . Although the specific synthesis of this compound is not detailed, the methodologies applied for related compounds provide valuable insights into potential synthetic routes.

Molecular Structure Analysis

The molecular structure of a compound closely related to this compound, namely 5,3',4'-Trihydroxy-7-methoxyflavanone, has been elucidated

Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Activities

- Flavanones, including 2',5,7-trihydroxy-8-methoxyflavanone variants, have been studied for their antioxidant and antibacterial properties. A study on Erythrina livingstoniana highlighted flavanones with similar structures demonstrating significant efficacy against various bacterial strains and showing weak radical scavenging properties, indicating potential antioxidant activity (Bedane et al., 2015).

Structural Characterization and Crystal Analysis

- The detailed structural analysis of flavanones similar to this compound has been conducted. This includes characterizing their crystal structure, which aids in understanding their chemical behavior and potential applications (Wang et al., 2014).

Antimicrobial and Radical Scavenging Activity

- Research has also explored the use of these flavanones in antimicrobial applications and their radical scavenging activity. A study from Gnetum macrostachyum isolated a new flavonoid with significant radical scavenging activity, indicative of potential for pharmaceutical applications (Saisin et al., 2009).

Anti-inflammatory and Antimicrobial Effects

- Flavanones extracted from Calceolaria thyrsiflora Graham showed moderate inhibitory activity against certain bacterial strains and also exhibited anti-inflammatory properties, suggesting their potential use in treatments for respiratory tract diseases and other inflammatory conditions (Valdés et al., 2020).

Potential for Allelopathic Applications

- A study on Desmodium uncinatum's root exudate isolated isoflavanones, structurally related to this compound, which showed potential allelopathic mechanisms. This could be useful in agriculture for controlling parasitic weeds (Tsanuo et al., 2003).

Mecanismo De Acción

Target of Action

It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

It has been reported to have cytotoxic activity , suggesting that it may interact with cellular targets in a way that leads to cell death

Biochemical Pathways

Given its cytotoxic activity , it may be inferred that it impacts pathways related to cell survival and death.

Pharmacokinetics

It is soluble in various organic solvents, suggesting it may have good bioavailability .

Result of Action

Its reported cytotoxic activity suggests that it may induce cell death .

Action Environment

Like other flavonoids, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBNKMKLIWQQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

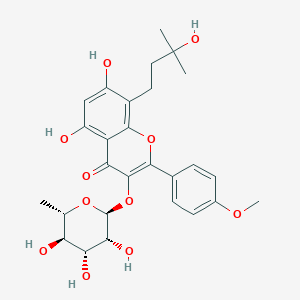

![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)

![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)

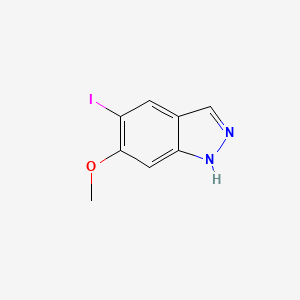

![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)